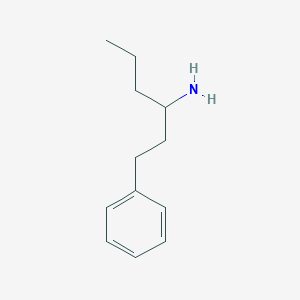

1-Phenylhexan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhexan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRXVPWWCRIOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Phenylhexan 3 Amine

Precursor Synthesis and Building Block Approaches

A fundamental aspect of synthesizing 1-Phenylhexan-3-amine involves the preparation of crucial precursors. These building blocks provide the foundational structure upon which the final amine is assembled.

Synthesis of 1-Phenylhexan-3-one (B1360221) as a Key Intermediate

The compound 1-Phenylhexan-3-one serves as a pivotal intermediate in the synthesis of this compound. chemicalbook.comchemicalbook.com Its preparation is a critical first step in several synthetic routes. Various methods can be employed for the synthesis of this ketone, often involving the coupling of appropriate phenyl and hexanoyl synthons. The molecular formula for 1-Phenylhexan-3-one is C12H16O, and it has a molecular weight of 176.25 g/mol . chemicalbook.comnih.gov

| Property | Value | Source |

| IUPAC Name | 1-phenylhexan-3-one | nih.gov |

| CAS Number | 29898-25-7 | chemicalbook.comchemicalbook.combetterchemtech.comchemspider.comsielc.com |

| Molecular Formula | C12H16O | chemicalbook.comnih.govbetterchemtech.comchemspider.comsielc.comuni.lu |

| Molecular Weight | 176.25 g/mol | chemicalbook.comnih.gov |

| InChIKey | CWWWHACKSNBBMU-UHFFFAOYSA-N | nih.govchemspider.comsielc.com |

Derivation from 1-Phenylhexan-3-ol and 3-Aminohexane

Alternative precursors for the synthesis of this compound include 1-Phenylhexan-3-ol and 3-Aminohexane. The alcohol, 1-Phenylhexan-3-ol, can be oxidized to the corresponding ketone, 1-Phenylhexan-3-one, which then undergoes amination. nih.gov Alternatively, derivatization of 3-Aminohexane through phenylation can also yield the target compound.

Carbon-Nitrogen Bond Formation Strategies

The formation of the carbon-nitrogen bond is a critical step in the synthesis of this compound. Several strategies are employed to achieve this transformation efficiently and with high yield.

Reductive Amination Pathways Utilizing Ketone Precursors

Reductive amination is a widely utilized and effective method for the synthesis of amines from ketones. libretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.comorganic-chemistry.org This one-pot reaction involves the reaction of a ketone, in this case, 1-Phenylhexan-3-one, with an amine in the presence of a reducing agent. libretexts.orgyoutube.com The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.orglibretexts.orgmasterorganicchemistry.com The choice of the amine reactant (ammonia, primary, or secondary amine) determines the nature of the final product (primary, secondary, or tertiary amine, respectively). libretexts.orgchemistrysteps.com

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH4) | A common and effective reducing agent for imines. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Can selectively reduce imines in the presence of aldehydes and is effective in one-pot syntheses. masterorganicchemistry.comchemistrysteps.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild reducing agent that allows for efficient reduction of ozonolysis-derived hydroperoxyacetals to aldehydes, enabling a one-pot synthesis of amines from alkenes. unl.edu |

| α-Picoline-borane | Used for one-pot reductive amination in various solvents, including methanol (B129727) and water, as well as under neat conditions. organic-chemistry.org |

Transition-Metal Catalyzed Hydroamination Reactions for Amine Synthesis

Transition-metal catalyzed hydroamination has emerged as a powerful and atom-economical method for the synthesis of amines. wikipedia.orgnumberanalytics.comnumberanalytics.comlibretexts.orgorganicreactions.org This reaction involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond of an alkene, alkyne, or allene. wikipedia.orgnumberanalytics.comnumberanalytics.comlibretexts.org The process can be either intermolecular or intramolecular. numberanalytics.com A variety of catalysts, including those based on transition metals, rare earth metals, and alkali metals, have been developed to facilitate this transformation. libretexts.orgorganicreactions.org The choice of catalyst is crucial and depends on the specific substrates involved. libretexts.org Early transition metals, such as those from groups 3-5 and the lanthanides, typically activate the amine to form a metal-amido species. vtt.fi In contrast, late transition metals often operate by activating the unsaturated carbon-carbon bond. libretexts.org These catalytic systems offer a direct and efficient route to a wide range of nitrogen-containing compounds. wikipedia.orgorganicreactions.org

Allylboronation of Imine Intermediates for Homoallylamine Formation

The asymmetric allylboration of imines provides a direct pathway to chiral homoallylic amines, which are valuable intermediates in organic synthesis. nih.govbeilstein-journals.orgrsc.orgresearchgate.netorganic-chemistry.orgnih.govresearchgate.net This method involves the reaction of an imine with an allylboronate reagent. nih.govrsc.orgresearchgate.net The use of chiral catalysts, such as BINOL-derived diols, can induce high enantioselectivity in the reaction, leading to the formation of enantioenriched products. nih.gov The reaction mechanism often involves the facile exchange between the boronate and the catalyst to generate the active allylation reagent. nih.gov This strategy has been successfully applied to the synthesis of complex molecules. nih.gov

Stereoselective and Asymmetric Synthesis Approaches

The creation of a specific stereoisomer of this compound necessitates the use of stereoselective synthetic methods. These approaches are designed to control the three-dimensional arrangement of atoms at the chiral center (C3).

Enantioselective catalysis offers a powerful strategy for the synthesis of chiral amines like this compound, often starting from a prochiral ketone precursor, 1-phenylhexan-3-one. These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key strategies include asymmetric hydrogenation and asymmetric reductive amination.

Asymmetric Hydrogenation of Imines: A common route involves the initial condensation of 1-phenylhexan-3-one with an amine (e.g., ammonia (B1221849) or a protected amine equivalent) to form an imine intermediate. This imine is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst. Iridium complexes bearing chiral phosphine (B1218219) ligands have proven particularly effective for the asymmetric hydrogenation of imines. For instance, iridium catalysts with chiral phosphoramidite (B1245037) ligands have demonstrated high efficiency and enantioselectivity (up to 99% ee) in the synthesis of chiral β-arylamines. nih.gov The choice of ligand is critical in determining the stereochemical outcome of the reaction.

Asymmetric Reductive Amination: Direct asymmetric reductive amination (DARA) of the precursor ketone, 1-phenylhexan-3-one, provides a more atom-economical one-pot approach. This method combines the ketone, an amine source, and a reducing agent in the presence of a chiral catalyst. Palladium-based catalysts, particularly those with chiral diphosphine ligands, have been successfully employed for the DARA of various ketones with primary anilines, yielding chiral amines with excellent yields and enantioselectivities. rsc.org The reaction conditions, including the presence of additives like iodine or acids, can significantly influence the reactivity and stereoselectivity. google.com

A pertinent example, though on a slightly different substrate, is the biocatalytic asymmetric synthesis of 3-amino-1-phenylbutane. This process utilizes a transaminase enzyme, which can be coupled with a pyruvate (B1213749) decarboxylase to drive the reaction equilibrium and achieve high conversion and enantiomeric excess (around 90% ee for the (S)-enantiomer). mdpi.comnih.gov This enzymatic approach highlights the potential for biocatalysis in the enantioselective synthesis of this compound.

Table 1: Comparison of Enantioselective Catalytic Methods for Chiral Amine Synthesis

| Method | Catalyst Type | Precursor | Key Features | Reported Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Imine Hydrogenation | Iridium-Phosphoramidite | Imine of 1-phenylhexan-3-one | High turnover numbers (TONs) and enantioselectivity. nih.gov | Up to 99% ee for related β-arylamines. nih.gov |

| Asymmetric Reductive Amination | Palladium-Diphosphine | 1-Phenylhexan-3-one | One-pot procedure, high efficiency for cycloaliphatic and other ketones. rsc.org | Excellent yields and enantioselectivities reported for related systems. rsc.org |

| Biocatalytic Transamination | Transaminase/PDC | 1-Phenylhexan-3-one | Mild, aqueous conditions; high stereoselectivity. mdpi.comnih.gov | ~90% ee for (S)-3-amino-1-phenylbutane. mdpi.comnih.gov |

When a molecule already contains a chiral center and a new one is being created, diastereoselective control becomes crucial. While this compound itself has only one stereocenter, understanding diastereoselective principles is vital when considering the synthesis of more complex analogs or when using chiral auxiliaries.

In the synthesis of related β-amino ketones, diastereoselective reductions can be achieved. For example, proline-catalyzed reductions of certain amino phosphonates can lead to chiral synthons with high diastereoselectivity. rsc.org The stereochemical outcome is dictated by the existing chiral center and the catalyst, which work in concert to favor the formation of one diastereomer over the other.

Furthermore, the use of chiral auxiliaries attached to the amine or ketone precursor can direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary can be cleaved to yield the final product. This approach has been widely used in the synthesis of various chiral amines and their derivatives.

Multicomponent Reaction Paradigms in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. The Mannich reaction is a classic example of a three-component reaction that can be adapted for the synthesis of β-amino ketones, which are direct precursors to β-amino alcohols and amines like this compound. organic-chemistry.org

A plausible multicomponent approach to a precursor of this compound would involve the reaction of an aldehyde (e.g., benzaldehyde), a ketone (e.g., 2-pentanone), and an amine (e.g., ammonia or a primary amine). This would generate a β-amino ketone intermediate. The subsequent reduction of the ketone functionality would then yield the target this compound.

Recent advances have focused on developing catalytic and asymmetric versions of the Mannich reaction. For instance, highly stereoselective three-component direct Mannich reactions have been achieved using bifunctional quinidine (B1679956) thiourea (B124793) catalysts, affording N-tosylated β-aminoketones in high yields and with excellent diastereo- and enantioselectivities. organic-chemistry.org Various catalysts, including bismuth nitrate (B79036) and silica (B1680970) nanoparticles, have been shown to efficiently catalyze the one-pot, three-component synthesis of β-amino ketones under mild conditions. organic-chemistry.org

Table 2: Examples of Catalysts in Multicomponent Synthesis of β-Amino Ketones

| Catalyst | Reactants | Key Advantages |

|---|---|---|

| Bismuth Nitrate | Aromatic ketone, aromatic aldehyde, aromatic amine | Mild conditions, simple work-up, recyclable catalyst. organic-chemistry.org |

| Silica Nanoparticles (SNPs) | Enolizable ketone, aldehyde, amine | Microwave-assisted, solvent-free, short reaction times. |

| Bifunctional Quinidine Thiourea | Aromatic aldehyde, p-toluenesulfonamide, ketone | High stereoselectivity (diastereo- and enantio-). organic-chemistry.org |

The development of such MCRs provides a streamlined pathway to complex molecules from simple starting materials, and their application to the synthesis of this compound and its analogs holds significant promise for efficient and sustainable chemical manufacturing.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Phenylhexan 3 Amine

Reactivity of the Primary Amine Functional Group

The presence of a lone pair of electrons on the nitrogen atom makes the primary amine group in 1-Phenylhexan-3-amine a potent nucleophile and a Brønsted base. byjus.commasterorganicchemistry.com This nucleophilicity is the driving force behind its characteristic reactions with a wide array of electrophilic compounds. msu.edu

Primary amines readily engage in nucleophilic substitution and addition reactions with various electrophiles. msu.edubritannica.com The nitrogen atom, with its available lone pair, attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. youtube.com

Common reactions include alkylation and acylation. In alkylation, the amine reacts with alkyl halides in what is typically an SN2 mechanism. libretexts.orgchemguide.co.uk However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.com To achieve mono-alkylation, a large excess of the initial amine is often required. chemguide.co.uk

Acylation with reagents like acid halides (e.g., acyl chlorides) or anhydrides is generally a more controlled reaction, yielding stable amide products. msu.edu Another notable reaction is with sulfonyl chlorides, such as benzenesulfonyl chloride, which forms a sulfonamide. msu.edulibretexts.org This particular reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. libretexts.org

| Electrophilic Reagent Class | Example Reagent | Product Type | General Reaction Scheme |

|---|---|---|---|

| Alkyl Halide | Bromoethane | Secondary Amine (and further alkylated products) | R-NH₂ + R'-X → R-NH-R' + HX |

| Acid Halide | Acetyl Chloride | N-substituted Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Acid Anhydride | Acetic Anhydride | N-substituted Amide | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide | R-NH₂ + C₆H₅SO₂Cl → R-NH-SO₂C₆H₅ + HCl |

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.orgorgoreview.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is reversible and typically catalyzed by mild acid (pH 4-5). chemistrysteps.comorgoreview.com

The mechanism proceeds in several steps:

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.orgorgoreview.com

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.orgorgoreview.com

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged species known as an iminium ion. chemistrysteps.comlibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. orgoreview.com

| Reactant Class | Example Reactant | Product | Key Features |

|---|---|---|---|

| Aldehyde | Benzaldehyde | Imine (Schiff Base) | Reversible; acid-catalyzed (pH 4-5); forms a C=N double bond. chemistrysteps.comorgoreview.commasterorganicchemistry.com |

| Ketone | Acetone | Imine (Schiff Base) | Reversible; acid-catalyzed (pH 4-5); forms a C=N double bond. chemistrysteps.comorgoreview.commasterorganicchemistry.com |

Diazotization is the process of converting a primary amine into a diazonium salt. careers360.combyjus.com This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). careers360.comorganic-chemistry.org

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid. byjus.comyoutube.com The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follows, ultimately leading to the formation of the diazonium ion (R-N₂⁺). byjus.comyoutube.com

For primary aromatic amines, the resulting arenediazonium salts are relatively stable at low temperatures (0–5 °C) and are valuable synthetic intermediates. organic-chemistry.orgyoutube.com However, the diazonium salt derived from a primary aliphatic amine like this compound is highly unstable. organic-chemistry.org It rapidly decomposes by losing a molecule of dinitrogen gas (N₂), an excellent leaving group, to form a carbocation. organic-chemistry.org This carbocation can then undergo various subsequent transformations, including substitution and elimination, leading to a mixture of products.

| Amine Type | Reagents | Intermediate | Stability & Outcome |

|---|---|---|---|

| Primary Aromatic Amine | NaNO₂, HCl (aq), 0-5 °C | Arenediazonium Salt (Ar-N₂⁺) | Relatively stable; useful for Sandmeyer and azo coupling reactions. organic-chemistry.org |

| Primary Aliphatic Amine (e.g., this compound) | NaNO₂, HCl (aq) | Alkanediazonium Salt (R-N₂⁺) | Highly unstable; rapidly loses N₂ to form a carbocation, leading to a mixture of products. organic-chemistry.org |

Aromatic Ring Reactivity in this compound Systems

The substituent already present on a benzene (B151609) ring significantly influences the rate and regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions. wikipedia.orgopenstax.org

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. openstax.orglibretexts.org Activating groups increase the rate of EAS compared to unsubstituted benzene by donating electron density to the ring, making it more nucleophilic. libretexts.orgmasterorganicchemistry.com Deactivating groups withdraw electron density, slowing the reaction rate. libretexts.orgmasterorganicchemistry.com

The alkyl group attached to the phenyl ring in this compound is an electron-donating group. Such groups direct incoming electrophiles to the ortho and para positions. openstax.orglibretexts.org This is because the carbocation intermediates formed during attack at these positions are more stabilized by the electron-donating nature of the alkyl group.

The (3-aminohexyl) substituent on the phenyl ring in this compound acts as an activating group. byjus.comyoutube.com Alkyl groups, in general, are considered weak activators that donate electron density primarily through an inductive effect. youtube.com This donation of electron density enriches the π-system of the benzene ring, making it more attractive to electrophiles and thus increasing the rate of electrophilic aromatic substitution compared to benzene itself. wikipedia.orglibretexts.org

The activation of the ring and the stabilization of the intermediate carbocations (arenium ions) are most effective when the electrophile adds to the ortho or para positions relative to the alkyl substituent. openstax.org Therefore, electrophilic substitution reactions on this compound, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to yield predominantly ortho- and para-substituted products. It is important to note that under the strongly acidic conditions of many EAS reactions (e.g., nitration), the basic amine group will be protonated to form an ammonium ion (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director. To achieve ortho/para substitution, the amine group often needs to be protected, for example, by converting it to an amide, before carrying out the substitution. byjus.com

| Substituent on Phenyl Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Alkyl Group (e.g., -CH(CH₂CH₃)CH₂CH₂C₆H₅) | Electron-Donating (Inductive) | Activating | Ortho, Para-Directing |

| Protonated Amine Group (-NH₃⁺) | Electron-Withdrawing (Inductive) | Strongly Deactivating | Meta-Directing |

| Amide Group (-NHCOR) | Electron-Donating (Resonance) but less than -NH₂ | Activating (less than amine) | Ortho, Para-Directing |

Mechanistic Investigations of this compound Transformations

Due to a lack of specific scientific literature detailing the mechanistic investigations of this compound transformations, this section will discuss plausible mechanistic pathways for its formation and reactions based on established principles of organic chemistry, such as reductive amination and C-H amination. It is important to note that the following discussions are general and may not represent the precise mechanisms for this specific compound.

Detailed Reaction Mechanisms for C-H Amination

One potential pathway for the synthesis of this compound via C-H amination would involve the reaction of a precursor like 1-phenylhexane with an amine source in the presence of a suitable catalyst and oxidant. The generalized mechanism can be conceptualized as follows:

C-H Activation: The catalyst interacts with the C-H bond at the 3-position of the 1-phenylhexane backbone. This is often the rate-determining step and can proceed through various pathways, including concerted metalation-deprotonation or oxidative addition.

Reductive Elimination: The activated substrate then reacts with the amine source, leading to the formation of the C-N bond and regeneration of the catalyst.

The regioselectivity of this reaction, favoring the 3-position, would be influenced by both electronic and steric factors. The phenyl group could exert an electronic influence on the hexyl chain, while the steric bulk of the catalyst and substrate would also play a crucial role.

A related approach is the direct amidation of aromatic ketones. nih.gov Although this leads to an amide rather than an amine, the initial steps share similarities. For instance, the reaction between an aromatic ketone and an amine can be initiated by iodine, where the amine can act as both a reactant and a catalyst. nih.gov

Studies on Reaction Intermediates and Transition States

Detailed studies on the reaction intermediates and transition states for the synthesis or reactions of this compound are not specifically documented. However, insights can be drawn from analogous systems.

Reductive Amination: A common and versatile method for synthesizing amines is reductive amination. masterorganicchemistry.comyoutube.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this would involve the reaction of 1-phenylhexan-3-one (B1360221) with ammonia (B1221849).

The mechanism proceeds in two main stages:

Imine Formation: The nitrogen of the amine attacks the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (or an iminium ion under acidic conditions). youtube.com

Reduction: The imine is then reduced to the amine. youtube.com This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone. youtube.comyoutube.com

The transition state for the hydride reduction of the iminium ion would involve the approach of the hydride to the electrophilic carbon of the C=N bond. Computational studies on similar systems have been used to analyze the energies of these transition states. researchgate.net

Table 3.3.1: Plausible Intermediates in the Synthesis of this compound via Reductive Amination

| Intermediate | Structure | Description |

| Hemiaminal | 1-phenyl-3-(amino)hexan-3-ol | Formed from the nucleophilic attack of ammonia on 1-phenylhexan-3-one. |

| Imine | 1-phenylhexan-3-imine | Formed after the dehydration of the hemiaminal intermediate. |

| Iminium Ion | 1-phenylhexan-3-iminium | Protonated form of the imine, which is more electrophilic and readily reduced. |

Transition State Considerations in C-H Amination:

In hypothetical C-H amination reactions to form this compound, the transition state would involve the catalyst, the 1-phenylhexane substrate, and the amine source. The geometry and energy of this transition state would be critical in determining the reaction's feasibility and selectivity. Factors influencing the transition state energy include the nature of the catalyst's ligands, the solvent, and the electronic properties of the substrates. nih.gov Theoretical studies on simpler aliphatic amines have shown that the activation barriers for hydrogen abstraction from different C-H bonds can be calculated to predict regioselectivity. researchgate.net

Advanced Spectroscopic Characterization Methodologies for 1 Phenylhexan 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Phenylhexan-3-amine, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.1 and 7.3 ppm. The proton attached to the nitrogen-bearing carbon (the α-proton) is expected to resonate in the δ 2.5-3.0 ppm range. Protons on carbons adjacent to the nitrogen (α-carbon protons) are deshielded and absorb in the δ 2.2-2.9 ppm region. projectguru.in The aliphatic protons of the hexyl chain will appear at higher field strengths (upfield), with their chemical shifts and multiplicities determined by their proximity to the phenyl and amine groups and by spin-spin coupling with neighboring protons. The NH₂ protons of the primary amine group typically present as a broad signal, which can appear over a wide chemical shift range (δ 0.5-5.0 ppm), and its exact position is dependent on factors like solvent and concentration. projectguru.inopenstax.org The addition of D₂O will cause the NH₂ signal to disappear due to proton-deuterium exchange, a useful method for its confirmation. openstax.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and typically appear in the δ 30-65 ppm range. libretexts.org The carbons of the phenyl ring will resonate in the aromatic region (approximately δ 125-145 ppm). The specific chemical shifts of the aliphatic carbons in the hexyl chain will depend on their position relative to the functional groups. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. youtube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, identifying which protons are adjacent to one another in the molecular structure. nih.gov For instance, cross-peaks would be observed between the protons of the ethyl group and the neighboring methylene (B1212753) protons in the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net This is particularly useful for resolving overlapping signals in the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments within the molecule. youtube.compsu.edu

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below for illustrative purposes.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Integration (¹H NMR) |

| Phenyl-H (ortho, meta, para) | ~7.1-7.3 | ~125-145 | Multiplet | 5H |

| -CH(NH₂)- | ~2.7-3.2 | ~50-60 | Multiplet | 1H |

| -CH₂- (adjacent to phenyl) | ~2.5-2.8 | ~35-45 | Triplet | 2H |

| -CH₂- (in hexyl chain) | ~1.2-1.8 | ~20-40 | Multiplet | 6H |

| -CH₃ (terminal) | ~0.9 | ~14 | Triplet | 3H |

| -NH₂ | ~0.5-5.0 (broad) | - | Singlet (broad) | 2H |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. wpmucdn.com

N-H Stretching: As a primary amine, it will exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. projectguru.in These bands, corresponding to asymmetric and symmetric stretching vibrations, are typically sharper and less intense than the O-H bands of alcohols. orgchemboulder.comlibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl chain is observed just below 3000 cm⁻¹. wpmucdn.com

N-H Bending: The N-H bending (scissoring) vibration for a primary amine is found in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Bending: Bands corresponding to the C=C stretching vibrations of the phenyl ring are expected in the 1600-1450 cm⁻¹ region.

The addition of a small amount of mineral acid would cause the N-H stretching and bending bands to disappear and be replaced by broad absorptions from the corresponding ammonium (B1175870) salt. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole changes lead to intense IR bands, strong changes in polarizability result in intense Raman signals. Therefore, the symmetric vibrations of the phenyl ring and the C-C backbone of the alkyl chain are often more prominent in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500-3300 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Strong |

| N-H Bend (scissoring) | 1650-1580 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch (aliphatic) | 1250-1020 | Medium-Weak |

| N-H Wag | 910-665 | Broad, Strong |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). For this compound (C₁₂H₁₉N), the molecular weight is 177.29 g/mol . americanelements.combiosynth.com According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the structure of this compound. future4200.com

Fragmentation Pattern: The molecular ion often undergoes fragmentation to produce a series of smaller, characteristic ions. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. For this compound, α-cleavage can occur on either side of the C-N bond.

Cleavage of the propyl group: Loss of a propyl radical (•CH₂CH₂CH₃) would lead to a fragment with a mass-to-charge ratio (m/z) of 134.

Cleavage of the phenylethyl group: Loss of a phenylethyl radical (•CH₂CH₂C₆H₅) would result in a fragment with an m/z of 72.

Another common fragmentation pathway for compounds containing a phenyl group is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which arises from the cleavage of the bond beta to the aromatic ring, followed by rearrangement. The base peak in the mass spectrum of many aliphatic amines is often at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, which can be formed through rearrangement processes. future4200.com

| Fragment Ion | Proposed Structure | m/z |

| Molecular Ion [M]⁺• | [C₁₂H₁₉N]⁺• | 177 |

| [M - CH₂CH₂CH₃]⁺ | [C₉H₁₂N]⁺ | 134 |

| [M - CH₂CH₂C₆H₅]⁺ | [C₄H₁₀N]⁺ | 72 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| Iminium Ion | [CH₂=NH₂]⁺ | 30 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. ub.edu This technique is applicable if this compound or its derivatives can be obtained as single crystals of suitable quality.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the diffraction pattern produced. ub.edu From the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom in the crystal lattice.

X-ray crystallography can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the torsion angles of the flexible alkyl chain.

Stereochemistry: The absolute configuration of chiral centers, if present. For this compound, the carbon atom bearing the amine group is a chiral center.

Intermolecular interactions: Details of hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in the crystal.

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous characterization of this compound and its derivatives is best achieved through the integration of data from multiple methods. youtube.comyoutube.comyoutube.com

For example, the molecular formula determined by high-resolution mass spectrometry can be corroborated by the integration of signals in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy (e.g., primary amine, phenyl ring) can be confirmed by the characteristic chemical shifts and coupling patterns observed in the NMR spectra. The connectivity of the molecular fragments proposed from the mass spectrum's fragmentation pattern can be definitively established using 2D NMR experiments like COSY and HMBC. Finally, X-ray crystallography can provide the ultimate confirmation of the three-dimensional structure, including stereochemistry, which can then be correlated with the solution-state data from NMR.

By combining the strengths of each of these techniques, a complete and detailed picture of the molecular structure of this compound can be constructed with a high degree of confidence.

Theoretical and Computational Studies on 1 Phenylhexan 3 Amine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. rsdjournal.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy and localization of these orbitals are crucial for understanding a molecule's reactivity profile.

For 1-phenylhexan-3-amine, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group, which possess lone pair electrons. The LUMO is anticipated to be centered on the antibonding π* orbitals of the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and electronic excitation potential. A smaller gap generally corresponds to higher reactivity. researchgate.net

Computational methods like DFT (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) can be used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.net Such analyses help in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Frontier Orbital Properties for a Substituted Alkyl-Aromatic Amine Note: This table presents expected values for a molecule like this compound based on general principles of computational chemistry. Actual values would require a specific calculation.

| Parameter | Description | Expected Value/Localization |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. Related to ionization potential. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Related to electron affinity. | 0 to 2 eV |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. Indicates chemical reactivity. | 5 to 9 eV |

| HOMO Localization | Region of the molecule where the HOMO is primarily located. | Phenyl ring (π-system) and Nitrogen atom (lone pair) |

| LUMO Localization | Region of the molecule where the LUMO is primarily located. | Phenyl ring (π*-system) |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, with its rotatable hexyl chain, numerous conformations exist, each with a distinct energy.

Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy (stable) conformers. mdpi.com This involves rotating the single bonds (e.g., C-C bonds in the alkyl chain and the C-N bond) and calculating the relative energy of each resulting geometry. The stability of different conformers is influenced by steric hindrance and torsional strain. chemistrysteps.com For example, a staggered conformation of the alkyl chain is significantly more stable than an eclipsed one. The most stable conformer represents the molecule's preferred shape in the gas phase or in a non-polar solvent.

Table 2: Representative Torsional Interactions and Their Energy Costs Note: This data is based on general values for alkanes and substituted alkanes to illustrate the principles applied to this compound. chemistrysteps.com

| Interaction Type | Description | Approximate Energy Cost (kcal/mol) |

|---|---|---|

| H-H Eclipsed | Torsional strain from two eclipsed hydrogen atoms. | ~1.0 |

| CH₃-H Eclipsed | Torsional strain from an eclipsed methyl and hydrogen atom. | ~1.4 |

| CH₃-CH₃ Eclipsed | Torsional and steric strain from two eclipsed methyl groups. | ~3.1 |

| Gauche Butane | Steric strain from two methyl groups at a 60° dihedral angle. | ~0.9 |

Computational Modeling of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. It allows for the study of transient species like transition states, which are often impossible to observe experimentally.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products. Computational methods can locate and characterize the geometry and energy of transition states. This information is crucial for calculating reaction rates and understanding the factors that control them.

For the formation of this compound, for instance, via the reductive amination of 1-phenylhexan-3-one (B1360221), computational modeling could map out the entire reaction pathway. This would involve calculating the energies of the reactants (ketone, ammonia (B1221849)/amine source, reducing agent), intermediates (e.g., imine/enamine), transition states for each step, and the final amine product. The calculated activation energy (the difference in energy between the reactants and the highest transition state) provides a quantitative measure of the reaction's feasibility.

Since the C3 carbon in this compound is a stereocenter, its synthesis from a prochiral precursor like 1-phenylhexan-3-one can produce two enantiomers (R and S). Predicting and explaining why one enantiomer is formed preferentially (stereoselectivity) is a significant challenge where computation excels. rsc.org

When a chiral catalyst is used, computational models can be built to analyze the interactions between the substrate, the catalyst, and the reagents in the transition state. By comparing the energies of the two diastereomeric transition states that lead to the R and S products, respectively, the enantiomeric excess (e.e.) of the reaction can be predicted. nih.govresearchgate.net The energy difference (ΔΔG‡) between these transition states is directly related to the ratio of the products. researchgate.net This analysis can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that are responsible for the observed stereoselectivity. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on single, static molecules, molecular dynamics (MD) simulations study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system containing many molecules (including the solute and solvent), providing a detailed view of molecular behavior in a condensed phase. nih.gov

For this compound, an MD simulation could be used to study:

Solvation: How water or other solvent molecules arrange themselves around the amine and how these interactions fluctuate over time.

Conformational Dynamics: The rates of interconversion between different conformers in solution, providing a more realistic picture of the molecule's flexibility than static calculations alone.

Interactions with Biomolecules: If studying its potential as a bioactive compound, MD simulations can model how this compound binds to a target protein or penetrates a lipid membrane, revealing the key interactions that stabilize the complex. acs.org

These simulations provide insights into the thermodynamic and kinetic properties of the system on a nanosecond to microsecond timescale, bridging the gap between single-molecule properties and macroscopic behavior.

Synthesis and Investigation of 1 Phenylhexan 3 Amine Derivatives and Analogues

Design and Synthesis of Structurally Modified 1-Phenylhexan-3-amine Analogues

The design of analogues of this compound involves strategic modifications to its phenyl ring, alkyl chain, or amine group to create new chemical entities. These modifications are often guided by the goal of exploring structure-activity relationships or developing compounds for specific applications. Synthetic strategies are chosen to accommodate a variety of functional groups and to control stereochemistry where necessary.

One approach involves the synthesis of peptidyl derivatives, which can be used to explore interactions with biological systems. For instance, a building block related to the 1-phenylhexane structure, specifically (3S,6S,9S,12S,15S)-15-amino-9-benzyl-3-(2-(tert-butoxycarbonyl)acetamido)-6-(3-guanidinopropyl)-12-isobutyl-1-phenyl-2,5,8,11,14-pentaoxo-4,7,10,13-tetraazahexadecan-16-oic acid, has been synthesized via a Weinreb amide intermediate. dtu.dk This complex analogue incorporates amino acid residues and a guanidino group, demonstrating how the basic phenylhexane skeleton can be significantly elaborated. dtu.dk

Another strategy for creating analogues is the introduction of different functional groups onto the alkyl chain. A nickel-catalyzed reductive coupling method has been used to synthesize a silyl-protected chloro-derivative, ((6-Chloro-1-phenylhexan-3-yl)oxy)triethylsilane. rsc.org This was achieved through the coupling of dihydrocinnamaldehyde and 1-bromo-3-chloropropane, showcasing a method to introduce both a halogen and a protected hydroxyl group, which can be later converted to an amine. rsc.org Such halogenated analogues serve as versatile intermediates for further functionalization.

The general synthetic pathway to many this compound analogues begins with its corresponding ketone, 1-phenylhexan-3-one (B1360221). nih.govgoogle.comuni.lu A common and effective method to produce the amine from the ketone is through asymmetric reductive amination, a biocatalytic strategy that allows for the one-step synthesis of chiral amines from readily available ketones. acs.org This highlights the importance of developing efficient synthetic routes to access the ketone precursor.

Exploration of Substituent Effects on Reactivity and Structure

The reactivity and structural properties of this compound derivatives are significantly influenced by the nature and position of substituents on the molecule. These substituent effects can be broadly categorized as electronic or steric. Electronic effects alter the electron density at the reactive centers, while steric effects arise from the physical bulk of the substituents, which can hinder the approach of reactants. tcu.edu

Studies on the precursor, 1-phenylhexan-3-one, provide valuable insights into these effects. In a copper-catalyzed three-component coupling reaction to form polysubstituted anilines, the electronic nature of substituents on the phenyl ring of 1-aryl-1-butanones (a closely related structure) was shown to impact reaction yields significantly. nih.gov For example, ketones bearing electron-donating or electron-withdrawing groups on the phenyl ring underwent the reaction smoothly, while a cyano-substituted ketone gave a lower yield, likely due to its ability to coordinate with the copper catalyst and interfere with the catalytic cycle. nih.gov

The following table, adapted from research on the synthesis of polysubstituted anilines from various substituted ketones, illustrates the impact of substituents on reaction outcomes. While the final products are not amines, the reactivity of the ketone precursor is a critical factor in the synthesis of the corresponding amine derivatives.

Table 1: Effect of Phenyl Ring Substituents on Ketone Reactivity This table is based on the copper-catalyzed synthesis of polysubstituted anilines from 1-aryl-1-butanones, which serves as a model for the reactivity of substituted 1-phenylhexan-3-one.

Steric hindrance also plays a crucial role. For example, the introduction of substituents at the α-position (the carbon adjacent to the carbonyl group) of the ketone can influence the reaction pathway. In the aforementioned copper-catalyzed reaction, α-substituted ketones, including those with β-diketone and β-keto-ester moieties, successfully participated in the reaction to furnish highly substituted products. nih.gov This indicates that while steric bulk near the reaction center can be a factor, the synthetic methodology can often be robust enough to accommodate it.

Synthesis of Polyfunctionalized Amine Structures incorporating the this compound Scaffold

Polyfunctionalization involves incorporating multiple, often diverse, functional groups into a single molecular scaffold. This strategy is employed to create complex molecules with tailored properties. The this compound framework serves as a versatile starting point for such endeavors.

A key precursor for these syntheses is often 1-phenylhexan-3-one. nih.govgoogle.com A patented solid-phase synthesis method utilizes this ketone, attached to a resin, to generate a variety of compounds. For example, reacting the resin-bound precursor with ethyl magnesium bromide leads to the formation of 6-Phenylhexan-3-one, which can then be further modified to produce amines and other functionalized molecules. google.com

A powerful method for creating polyfunctionalized structures is through multicomponent reactions. A copper-catalyzed three-component reaction involving a ketone, a secondary amine, and a maleimide (B117702) can produce highly substituted anilines. nih.gov When 1-phenylhexan-3-one was used as the ketone component, it reacted with various secondary amines and N-substituted maleimides to yield complex products. nih.gov This approach demonstrates the efficient assembly of polyfunctionalized molecules from simple starting materials in a single step.

The table below summarizes the scope of secondary amines used in this three-component reaction with a related ketone, showcasing the versatility of this method for creating diverse, polyfunctionalized products.

Table 2: Scope of Secondary Amines in a Three-Component Coupling Reaction This table illustrates the variety of amine structures that can be incorporated into a complex molecule using a ketone precursor related to this compound.

Furthermore, research into cytotoxic agents has shown that adding a tertiary amine basic side chain, such as a morpholinoethoxy group, to a 1,3-diphenylpropan-1-one scaffold can significantly enhance biological activity. nih.gov This principle of attaching polyfunctional side chains can be directly applied to the this compound scaffold to modulate its properties.

Applications of 1 Phenylhexan 3 Amine in Advanced Organic Synthesis and Catalysis

Role as a Synthetic Intermediate in Complex Molecule Construction

1-Phenylhexan-3-amine and its close structural analogs serve as crucial intermediates in the stereoselective synthesis of complex organic molecules. The presence of a chiral center at the C-3 position, along with the reactive amine functionality, makes it a valuable chiral building block.

The utility of similar structures is evident in the synthesis of acyclic amino alcohols containing multiple chiral centers. For instance, a strategy involving the ring-opening of substituted piperidines has been employed to create stereodefined acyclic intermediates. In one such example, a related compound, (2S,4S)-4-(tert-Butyldimethylsilyloxy)-N-methyl-6-phenylhexan-2-amine, was synthesized as a precursor to complex amino alcohol structures. nih.gov This highlights the importance of the phenyl-substituted hexane-amine framework in accessing structurally diverse and stereochemically rich molecules.

Furthermore, the dual functionality of related amino alcohols, such as 3-amino-6-phenyl-hexan-2-ol, allows for a variety of chemical transformations. The amine group can participate in reactions like Schiff base formation, while the hydroxyl group can undergo esterification. smolecule.com This dual reactivity is instrumental in controlling the stereochemical outcome of reactions, for example, by forming rigid bicyclic transition states that direct asymmetric induction in aldol (B89426) reactions. smolecule.com

The synthesis of homoallylic amines, which are important precursors for nitrogen-containing heterocycles, can be achieved through methods like the allylboration of imines. The compound 1-phenylhex-5-en-3-amine, a structural variant of this compound, is an example of a homoallylic amine that can be synthesized using such methods. researchgate.net

The following table summarizes the role of this compound and its analogs as synthetic intermediates:

| Intermediate | Synthetic Application | Key Feature(s) |

| This compound | Potential chiral building block | Chiral amine functionality |

| (2S,4S)-4-(tert-Butyldimethylsilyloxy)-N-methyl-6-phenylhexan-2-amine | Synthesis of acyclic amino alcohols with multiple chiral centers | Phenyl-substituted hexane-amine core |

| 3-Amino-6-phenyl-hexan-2-ol | Directing asymmetric induction in aldol reactions | Dual amine and hydroxyl groups for stereocontrol |

| 1-Phenylhex-5-en-3-amine | Precursor to N-heterocycles | Homoallylic amine structure |

Employment in Transition-Metal Catalysis

The amine functionality in this compound allows it to be effectively employed in transition-metal catalysis, primarily as a ligand that can coordinate to a metal center and influence the outcome of a catalytic reaction.

The design of chiral ligands is a cornerstone of asymmetric catalysis, and amines are a fundamental component of many successful ligands. mdpi.com this compound, being a chiral primary amine, has the potential to be incorporated into more complex ligand architectures. The nitrogen atom can act as a Lewis base, donating its lone pair of electrons to a transition metal, while the stereochemistry of the ligand can create a chiral environment around the metal center, enabling enantioselective transformations.

A closely related compound, 3-amino-6-phenyl-hexan-2-ol, demonstrates this principle effectively. It can chelate to transition metals through both its nitrogen and oxygen atoms (N,O-coordination), which enhances the catalytic activity in reactions such as cross-couplings. smolecule.com This bidentate coordination creates a more rigid and well-defined catalytic complex, which is often crucial for achieving high levels of stereocontrol. The structural similarities suggest that this compound could be derivatized, for example, by introducing a coordinating group at a suitable position, to create novel chiral ligands for a range of catalytic applications.

The general strategy of using amino acids and peptides to create libraries of chiral ligands for metal-catalyzed reactions further underscores the potential of amine-containing building blocks like this compound. mdpi.com

Hydrogen transfer reactions are a fundamental class of reactions in organic synthesis, often relying on transition-metal catalysts. fu-berlin.dewiley.com The amine functionality, particularly the N-H bonds, can play an active role in these processes.

A notable example is the titanium-catalyzed nitrene-coupled transfer hydrogenation of 3-hexyne. nih.gov In this reaction, a mixture of (Z)- and (E)-N-phenylhexan-3-imine was generated. This imine is the direct oxidation product of this compound, and its formation in a hydrogen transfer reaction highlights the potential for the amine to be involved in such catalytic cycles. The study also revealed that amines can serve as a source of hydrogen atoms for the reduction of other substrates. nih.gov

In a related context, manganese complexes have been shown to be effective catalysts for the transfer hydrogenation of carbonyl compounds. researchgate.net For instance, 1-phenylhexan-3-one (B1360221) has been reduced to the corresponding alcohol using such a system. While the amine itself was not the catalyst in this case, it demonstrates that the 1-phenylhexane framework is compatible with and relevant to hydrogen transfer methodologies. It is conceivable that this compound could act as a ligand for the metal catalyst in such reactions, with the N-H bonds potentially participating in an outer-sphere hydrogen transfer mechanism.

The following table outlines the involvement of the 1-phenylhexane framework in hydrogen transfer reactions:

| Reaction | Substrate/Product | Catalyst System | Relevance of Amine Functionality |

| Nitrene-Coupled Transfer Hydrogenation | (Z)- and (E)-N-phenylhexan-3-imine | Ti-amide complex | Amine is the oxidation product; can act as a hydrogen source. |

| Transfer Hydrogenation of a Ketone | 1-Phenylhexan-3-one | Mn(I) complex | The core structure is a viable substrate; amine could act as a ligand. |

Contribution to New Methodological Developments in Organic Chemistry

The unique reactivity and structural features of this compound and its derivatives have contributed to the development of new synthetic methodologies. mdpi.comopenaccessjournals.com

One significant development is in the area of C-H functionalization. A copper-catalyzed dehydrogenative γ-C(sp3)-H amination of saturated ketones has been reported for the synthesis of polysubstituted anilines. nih.gov In this study, 1-phenylhexan-3-one was used as a substrate, demonstrating that new methods are being developed to functionalize the 1-phenylhexane skeleton at positions that are traditionally difficult to access. This opens up new avenues for creating complex molecules from simple starting materials. nih.gov

The aforementioned Ti-catalyzed nitrene-coupled transfer hydrogenation also represents a novel methodological advancement. nih.gov This reaction provides a unique route to imines, which are themselves versatile intermediates in organic synthesis.

Furthermore, the use of chiral amines and their derivatives as building blocks for stereoselective synthesis is a continuous area of methodological development. The ability to construct molecules with multiple, well-defined stereocenters, as demonstrated with analogs of this compound, is a testament to their importance in advancing the capabilities of modern organic synthesis. nih.gov

Future Research Directions and Emerging Challenges in 1 Phenylhexan 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. ijrpr.com Future research on 1-Phenylhexan-3-amine will likely prioritize the creation of novel synthetic routes that adhere to the principles of green chemistry.

Current synthetic approaches to amines often rely on methods like reductive amination or alkylation, which may involve harsh reagents or produce significant waste. ijrpr.commnstate.edu A key challenge is to move beyond these classical methods towards more atom-economical and sustainable alternatives. One promising avenue is the catalytic alkylation of amines with alcohols, a process that generates water as the sole byproduct, representing a highly atom-economical approach. diva-portal.org The development of a "universal" catalyst, perhaps an Iridium(III) complex, capable of facilitating the mono-N-alkylation of a wide range of amines and alcohols under mild conditions would be a significant advancement. diva-portal.org

Another area of focus is the use of greener solvents and recyclable catalysts. For example, molybdenum-catalyzed allylic amination has been successfully performed in ethanol, a green solvent, with the catalyst being recyclable for multiple runs without significant loss of activity. organic-chemistry.org Adapting such systems for the synthesis of this compound, potentially from precursors like 1-phenylhex-1-en-3-ol, could offer a more sustainable manufacturing process.

The table below outlines potential sustainable synthetic strategies that could be explored for the synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Precursors for this compound | Relevant Research Focus |

|---|---|---|---|

| Catalytic Reductive Amination | Use of H2 or transfer hydrogenation reagents; avoids stoichiometric metal hydrides. | 1-Phenylhexan-3-one (B1360221) and an ammonia (B1221849) source. | Developing non-precious metal catalysts (e.g., Ni, Fe) for hydrogenation. acs.org |

| Catalytic Alkylation with Alcohols | Highly atom-economical (water is the only byproduct). | An amine and 1-phenylhexan-3-ol. | Design of bifunctional catalysts (e.g., NHC-Ir(III)) for mild reaction conditions. diva-portal.org |

| Biocatalysis | High selectivity (enantio- and regioselectivity) under mild aqueous conditions. | 1-Phenylhexan-3-one. | Enzyme screening (e.g., transaminases) and protein engineering for substrate specificity. |

| Molybdenum-Catalyzed Allylic Amination | Utilizes green solvents like ethanol; catalyst is recyclable. | An allylic carbonate precursor and an amine. | Exploring the scope for non-allylic systems or isomerization/amination cascades. organic-chemistry.org |

Advanced Mechanistic Studies using Cutting-Edge Techniques

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. ijrpr.com Future investigations into the synthesis and reactions of this compound will necessitate the use of advanced analytical and spectroscopic techniques to probe reaction pathways in detail.

In-situ spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for monitoring the real-time formation and consumption of intermediates during a chemical reaction. For instance, in-situ IR has been used to study the lithiation-borylation of benzoates, providing valuable kinetic data and insights into the stability of transient species. bris.ac.uk Applying similar techniques to a potential synthesis of this compound, such as the reductive amination of 1-phenylhexan-3-one, could help identify rate-limiting steps and optimize catalyst turnover.

Isotopic labeling studies, coupled with NMR spectroscopy and mass spectrometry, can provide definitive evidence for proposed reaction mechanisms. ijrpr.com By strategically replacing atoms with their isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), chemists can trace the fate of atoms throughout a reaction sequence, confirming bond formations and cleavages. For reactions involving hydrogen transfer, such as catalytic reductive aminations, deuterium (B1214612) labeling would be invaluable.

Furthermore, detailed kinetic analysis can help to derive the rate law for a reaction, providing mathematical evidence for the involvement of certain species in the rate-determining step. ijrpr.com These experimental approaches, when combined, provide a powerful toolkit for elucidating complex reaction mechanisms.

Expansion of Catalytic Applications

The structural features of this compound, particularly its nature as a chiral secondary amine, suggest its potential utility in catalysis. The amine functional group is a common motif in both organocatalysts and ligands for transition metal catalysis. diva-portal.org

A significant future research direction would be to explore this compound and its derivatives as catalysts or ligands in asymmetric synthesis. Chiral amines are known to catalyze a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. Given its chiral center, enantiomerically pure this compound could be evaluated as an organocatalyst for such reactions.

Moreover, the nitrogen atom can act as a coordinating atom for a metal center. N-alkylation or N-arylation of this compound could yield a library of chiral ligands for transition metal catalysis. These ligands could be applied in reactions such as asymmetric hydrogenation, cross-coupling, or C-H activation, where the stereochemical outcome is dictated by the chiral environment around the metal. Research into the hydroamination of alkynes using novel catalysts like Ti₃C₂ MXene, which shows high regioselectivity, could be expanded to include chiral amines as directing groups or ligands, potentially inducing enantioselectivity. nih.gov

The table below summarizes potential catalytic roles for this compound, which represent emerging areas for investigation.

| Catalytic Role | Potential Reaction Application | Rationale / Research Goal |

|---|---|---|

| Chiral Organocatalyst | Asymmetric Michael Addition, Aldol Reactions | Utilize the inherent chirality to induce stereoselectivity in C-C bond formation. |

| Chiral Ligand for Transition Metals | Asymmetric Hydrogenation, Cross-Coupling | Synthesize derivatives to coordinate with metals (e.g., Ru, Rh, Pd, Ir) and create a chiral pocket. |

| Phase-Transfer Catalyst | Asymmetric Alkylation | Quaternization of the amine would yield a chiral ammonium (B1175870) salt for enantioselective phase-transfer reactions. researchgate.net |

| Directing Group | C-H Functionalization | The amine could direct a metal catalyst to functionalize a specific C-H bond within the molecule or a substrate. |

Computational Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, allowing for the modeling of complex reactions with a high degree of accuracy. ibs.re.kr The synergy between computational prediction and experimental validation is a powerful paradigm for accelerating discovery. For this compound, computational studies can provide crucial insights where experimental data is lacking.

DFT calculations can be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction. This can help to distinguish between competing pathways and understand the origins of selectivity. acs.orgresearchgate.net For example, DFT could be used to model the transition states in a potential asymmetric synthesis of this compound to predict which diastereomer or enantiomer would be favored.

Guide Catalyst Design: Computational modeling can predict how modifications to a catalyst or ligand structure will affect its activity and selectivity. ibs.re.kr Before embarking on lengthy synthetic campaigns, chemists can computationally screen a variety of potential ligands derived from this compound to identify the most promising candidates for a given catalytic transformation.

Predict Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts or specific rotation, which can be crucial for structure elucidation and the determination of absolute configuration. mdpi.comresearchgate.net This is particularly valuable when dealing with new chiral compounds.

The integration of these computational approaches with practical lab work creates a feedback loop where experimental results refine computational models, and computational predictions guide future experiments. This iterative process is a key challenge and opportunity for advancing the chemistry of complex amines like this compound.

Q & A

Q. What are the optimal synthetic routes for 1-Phenylhexan-3-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound typically involves reductive amination of 3-hexanone with aniline derivatives. Key parameters include solvent choice (e.g., methanol or THF), reducing agents (NaBH₄ or LiAlH₄), and temperature control (25–60°C). To optimize yield, use kinetic monitoring via TLC or GC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.2:1 ketone-to-amine ratio) and employ inert atmospheres to minimize oxidation byproducts .

- Table 1 : Example Reaction Conditions

| Solvent | Reducing Agent | Temp (°C) | Yield (%) |

|---|---|---|---|

| MeOH | NaBH₄ | 25 | 62 |

| THF | LiAlH₄ | 60 | 78 |

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Purity assessment requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, FTIR) methods. For HPLC, use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. NMR analysis should confirm the absence of unreacted aniline (δ 6.8–7.5 ppm) and residual solvents. Quantify impurities via external calibration curves .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies between experimental and theoretical NMR data often arise from solvent effects, conformational flexibility, or computational approximations (e.g., DFT functional choice). To resolve contradictions:

Re-examine sample preparation (e.g., solvent polarity, concentration).

Perform variable-temperature NMR to assess conformational dynamics.

Compare computational models (B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to identify systematic errors.

Cross-validation with X-ray crystallography (if crystalline) or mass spectrometry can confirm structural integrity .

Q. What strategies mitigate challenges in derivatizing this compound for trace-level detection in biological matrices?

- Methodological Answer : Derivatization with fluorinated agents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene, CNBF) enhances detectability in LC-MS/MS. Optimize pH (8–9) and reaction time (30–60 min) to maximize derivative stability. Use solid-phase extraction (SPE) with C18 cartridges to isolate derivatives from matrix interferences. Validate recovery rates (>85%) via spiked calibration standards .

Q. How does the stereoelectronic environment of this compound influence its reactivity in catalytic systems?

- Methodological Answer : The amine’s electron-donating phenyl group stabilizes transition states in asymmetric catalysis. Computational modeling (e.g., NBO analysis) can quantify charge distribution. Experimentally, compare catalytic efficiency in cross-coupling reactions (e.g., Buchwald-Hartwig) with/without steric modifiers (e.g., BINAP ligands). Correlate turnover frequency (TOF) with Hammett σ values of substituents .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in aqueous or oxidative environments?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal contact.

- Store under argon at −20°C to prevent amine oxidation to nitro compounds.

- Neutralize waste with 10% acetic acid before disposal.

Safety data align with arylcyclohexylamine handling guidelines .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., halogenation at phenyl ring or alkyl chain elongation).

- Test bioactivity in vitro (e.g., receptor binding assays) and correlate with steric/electronic parameters (ClogP, polar surface area).

- Use multivariate regression (PLS or QSAR models) to identify critical molecular descriptors .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.